(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1045707-20-7
VCID: VC16410824
InChI: InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+
SMILES:
Molecular Formula: C16H11ClO3
Molecular Weight: 286.71 g/mol

(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

CAS No.: 1045707-20-7

Cat. No.: VC16410824

Molecular Formula: C16H11ClO3

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one - 1045707-20-7

Specification

CAS No. 1045707-20-7
Molecular Formula C16H11ClO3
Molecular Weight 286.71 g/mol
IUPAC Name (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+
Standard InChI Key XCQPLWRKVKRYTP-XVNBXDOJSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C16H11ClO3\text{C}_{16}\text{H}_{11}\text{ClO}_3, reflects a hybrid aromatic system comprising:

  • A 1,3-benzodioxol-5-yl group (piperonyl), contributing to electron-rich regions via its methylenedioxy bridge.

  • A 4-chlorophenyl ring, introducing electron-withdrawing effects due to the para-chloro substituent.

  • A prop-2-en-1-one bridge connecting the two aromatic systems, enabling π-conjugation and planarity .

Table 1: Key Identifiers

PropertyValueSource
Empirical FormulaC16H11ClO3\text{C}_{16}\text{H}_{11}\text{ClO}_3
Molecular Weight286.71 g/mol
MDL NumberMFCD00022994
CBNumberCB5716038

Stereochemical Configuration

The (E) configuration of the α,β-unsaturated ketone is critical for maintaining planarity, as observed in analogous chalcones like (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one . This geometry facilitates intramolecular charge transfer, influencing electronic spectra and reactivity .

Synthesis and Characterization

Claisen-Schmidt Condensation

The compound is synthesized via base-catalyzed condensation of 3′,4′-(methylenedioxy)acetophenone with 4-chlorobenzaldehyde in methanol, following a methodology analogous to related chalcones . The reaction proceeds via enolate formation, followed by aldol addition and dehydration:

Ar–CO–CH3+Ar’–CHONaOHAr–CO–CH=CH–Ar’+H2O\text{Ar–CO–CH}_3 + \text{Ar'–CHO} \xrightarrow{\text{NaOH}} \text{Ar–CO–CH=CH–Ar'} + \text{H}_2\text{O}

Table 2: Synthetic Parameters

ParameterConditionSource
CatalystNaOH (catalytic)
SolventMethanol
Reaction Time5 hours (room temperature)
YieldNot reported

Spectroscopic Characterization

While specific spectral data for this compound are unavailable in the provided sources, analogous chalcones exhibit:

  • UV-Vis Absorption: Strong bands near 300–400 nm due to π→π* transitions in the conjugated system .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm1^{-1} (C=O), ~1600 cm1^{-1} (C=C), and 750 cm1^{-1} (C–Cl) .

Crystallographic and Intermolecular Interactions

Crystal Packing

In related chalcones like (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one , the planar chalcone core facilitates weak C–H⋯π interactions, organizing molecules into zigzag chains. Similar packing is anticipated for the title compound, with additional contributions from C–H⋯O or C–H⋯Cl interactions involving the chloro substituent .

Hirshfeld Surface Analysis

Studies on structurally similar compounds reveal that >60% of molecular surface contacts arise from H⋯H interactions, followed by C⋯H and O⋯H contributions . The chloro group likely enhances halogen bonding potential, though this remains unexplored.

Comparative Analysis with Analogues

Table 3: Structural and Physical Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
(E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-oneC16H11ClO3\text{C}_{16}\text{H}_{11}\text{ClO}_3286.71Chloro substituent, planar core
(E)-1,3-Bis(1,3-benzodioxol-5-yl)prop-2-en-1-one C17H12O5\text{C}_{17}\text{H}_{12}\text{O}_5296.27Dual piperonyl groups
3-([2,2′-Bithiophen]-5-yl)prop-2-en-1-one C11H8OS2\text{C}_{11}\text{H}_{8}\text{OS}_2220.30Thiophene rings, enhanced conjugation

Future Directions

  • Biological Screening: Evaluate antimicrobial/anticancer activity given the prevalence of bioactive chalcones.

  • Crystallography: Resolve single-crystal structures to confirm intermolecular interactions.

  • Derivatization: Explore substituent effects by modifying the chloro or benzodioxole groups.

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